Product packaging for Candesartan Ethyl Ester(Cat. No.:CAS No. 139481-58-6)

Candesartan Ethyl Ester

Cat. No.: B029783
CAS No.: 139481-58-6
M. Wt: 468.5 g/mol
InChI Key: BCPWNYREAURMOP-UHFFFAOYSA-N
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Description

Candesartan Ethyl Ester is a critical synthetic intermediate in the preparation of Candesartan, a potent and selective angiotensin II type 1 (AT1) receptor antagonist. This ethyl ester prodrug form is hydrolyzed in vivo to the active pharmaceutical ingredient (API), Candesartan, which exerts its pharmacological effects by selectively blocking the binding of angiotensin II to the AT1 receptor. This blockade inhibits the potent vasoconstrictor and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H24N6O3 B029783 Candesartan Ethyl Ester CAS No. 139481-58-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-ethoxy-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O3/c1-3-34-25(33)21-10-7-11-22-23(21)32(26(27-22)35-4-2)16-17-12-14-18(15-13-17)19-8-5-6-9-20(19)24-28-30-31-29-24/h5-15H,3-4,16H2,1-2H3,(H,28,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCPWNYREAURMOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161059
Record name Ethyl candesartan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139481-58-6
Record name Ethyl 2-ethoxy-1-[[2′-(2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=139481-58-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl candesartan
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl candesartan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 1-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-2-ethoxy-1H-benzo[d]imidazole-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.170.061
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ETHYL CANDESARTAN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthetic Pathways and Formation Mechanisms of Candesartan Ethyl Ester

Mechanistic Understanding of By-product Formation During Candesartan (B1668252) Cilexetil Synthesis

The synthesis of Candesartan Cilexetil is a multi-step process where the formation of by-products, including Candesartan Ethyl Ester and its derivatives, can occur. One significant impurity, identified as CDC-II, is 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester. omicsonline.orgnih.gov The formation of such impurities is often linked to the reaction of intermediates and reagents present in the synthesis process.

A plausible mechanism for the formation of the N-ethylated ethyl ester impurity involves the presence of diethyl sulphate. omicsonline.org During the synthesis, candesartan or its precursors can react with ethylating agents, leading to ethylation at both the tetrazole ring and the carboxylic acid group, resulting in the formation of this specific by-product. omicsonline.orgnih.gov

Furthermore, the ethyl ester of candesartan can itself be an unwished impurity. This can happen if a process utilizes a tetrazolyl-protected this compound as an intermediate. If the subsequent transesterification step to introduce the cilexetil group is incomplete, the starting ethyl ester derivative may persist as an impurity that is challenging to remove in later purification stages. google.com The incomplete conversion leaves residual ethyl ester of the protected candesartan, which, after deprotection, yields this compound in the final product. google.com

Impact of Specific Reaction Conditions and Reagents on this compound Generation

The generation of this compound and related impurities is highly dependent on the specific reagents and conditions employed during the synthesis of Candesartan Cilexetil.

Acidic Deprotection: The detritylation of trityl candesartan cilexetil, a key step in some synthetic routes, can lead to impurity formation. cas.cz Performing this step under acidic conditions, such as with ethanolic hydrogen chloride, can promote the formation of ethylated by-products. cas.czresearchgate.net

Ethylating Agents: The use of certain reagents can directly lead to the formation of ethyl ester impurities. For instance, the ethylation of candesartan using diethyl sulphate in acetone (B3395972) with potassium carbonate has been demonstrated to synthesize the N-ethylated ethyl ester derivative of candesartan. omicsonline.org

Residual Intermediates: In synthetic routes that proceed via this compound as an intermediate, its incomplete hydrolysis or conversion can lead to its presence in the final product. google.com A one-pot process for preparing candesartan involves the formation of this compound, which is then hydrolyzed in situ with an alkali like sodium hydroxide. google.com Incomplete hydrolysis would result in the carry-over of this ester. Similarly, if the ethyl ester of trityl-protected candesartan is used as a starting material for transesterification, its presence must be minimized (to less than 0.5%) to prevent the formation of this compound as a difficult-to-remove impurity. google.com

Investigation of Impurity Profiles Arising from Different Synthetic Routes

Impurity profiling of Candesartan Cilexetil bulk drug samples has revealed the presence of several process-related impurities, including this compound and its derivatives. High-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC/MS) are key analytical techniques for detecting and identifying these compounds. nih.govsrce.hrresearchgate.net

Different synthetic pathways for Candesartan Cilexetil can lead to distinct impurity profiles. For example, during the synthesis of TCV-116, a key intermediate for Candesartan Cilexetil, various impurities can arise from the specific reagents used. srce.hr

One study identified four main impurities in a bulk sample, designated CDC-I, II, III, and IV. nih.gov Among these, CDC-II was identified as an N-ethylated ethyl ester of candesartan. nih.gov Other identified impurities often include degradation products and by-products from side reactions, such as those formed during the acidic detritylation of trityl candesartan cilexetil. cas.czresearchgate.net These can include various N-1 and N-2 ethylated derivatives on the tetrazole ring. cas.czresearchgate.net

The table below summarizes some of the key impurities related to this compound that have been identified in the synthesis of Candesartan Cilexetil.

Impurity Name/IdentifierChemical NameFormation Context
This compound 2-ethoxy-1-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl esterFormed as an intermediate in some syntheses; can persist due to incomplete hydrolysis or transesterification. google.comgoogle.com
CDC-II 2-ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl esterAn N-ethylated derivative found in bulk drug samples; formation linked to ethylating agents like diethyl sulphate. omicsonline.orgnih.gov
N-1 Ethylated Candesartan Cilexetil N/AFormed during acidic detritylation of trityl candesartan cilexetil. cas.czresearchgate.net
N-2 Ethylated Candesartan Cilexetil N/AFormed during acidic detritylation of trityl candesartan cilexetil. cas.czresearchgate.net

Chemical Transformations Leading to Ethyl Ester Linkage in Non-Targeted Products

The formation of an ethyl ester linkage in by-products of Candesartan Cilexetil synthesis occurs through specific chemical transformations, primarily esterification and transesterification reactions.

Esterification: Direct esterification of the carboxylic acid group of candesartan or a related intermediate with ethanol (B145695) can lead to the formation of this compound. This reaction can be catalyzed by acid. smolecule.com A specific synthesis of the impurity CDC-II involves the ethylation of candesartan with diethyl sulphate in the presence of a base, which results in the ethylation of both the carboxylic acid and the tetrazole nitrogen. omicsonline.org

Transesterification: This reaction involves the exchange of the alcohol moiety of an ester. In the context of Candesartan Cilexetil synthesis, if an ethyl ester intermediate is used, a transesterification reaction is required to attach the cilexetil group. A patented process highlights the importance of driving this reaction to completion. google.com If the ethyl ester of trityl-protected candesartan is not fully converted to the cilexetil ester, the remaining ethyl ester becomes a significant impurity after the deprotection step. google.com

Reaction with Ethylating Reagents: The presence of ethylating agents, either as reagents or impurities in solvents (e.g., ethanol), can lead to the unintended formation of the ethyl ester linkage. For instance, conducting the detritylation step in ethanolic HCl can provide both the acidic catalyst and the ethyl source for esterification. cas.czresearchgate.net

These transformations underscore the necessity of carefully controlling reaction conditions and purifying intermediates to minimize the presence of this compound and related compounds in the final drug substance.

Advanced Analytical Methodologies for Candesartan Ethyl Ester Characterization and Quantification

High-Resolution Chromatographic Techniques for Separation and Detection

Chromatography is the cornerstone of pharmaceutical analysis, enabling the separation of complex mixtures into individual components. For Candesartan (B1668252) Ethyl Ester, high-resolution techniques such as HPLC, UPLC, and HPTLC are indispensable for its detection and quantification.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of Candesartan and its related substances, including Candesartan Ethyl Ester, often designated as Impurity A. scispace.com The development of a robust HPLC method involves optimizing various chromatographic parameters to achieve adequate separation and resolution from the parent drug and other impurities.

A common approach is reversed-phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. derpharmachemica.comscispace.com Method development studies focus on variables such as column type, mobile phase composition, pH, and flow rate to reduce analysis time while improving peak resolution and selectivity. scispace.com For instance, a study aimed at minimizing elution time utilized a core-shell C18 column and found that a gradient program involving acetonitrile (B52724) and phosphoric acid at different pH values was crucial for separating Candesartan Cilexetil from its impurities, including this compound. scispace.com

Validation of these methods is performed according to International Conference on Harmonisation (ICH) guidelines to ensure they are fit for purpose. derpharmachemica.com Key validation parameters include accuracy, precision, specificity, linearity, limit of detection (LOD), and limit of quantification (LOQ). derpharmachemica.comscispace.com Specificity is confirmed by the absence of interference from other components, while linearity is established over a defined concentration range. arabjchem.org

Table 1: Examples of RP-HPLC Method Parameters for Candesartan Analysis

Parameter Method 1 scispace.com Method 2 arabjchem.org
Column Octadecyl Silyl (C18), 250 mm x 4.6 mm, 5 µm Agilent, Zorbax C8, 150 mm x 4.6 mm, 5 µm
Mobile Phase Phosphate (B84403) buffer (pH 2.5) and Acetonitrile (20:80 v/v) Phosphate buffer (pH 2.5) and Acetonitrile (15:85 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection (UV) 215 nm 215 nm
Mode Isocratic Isocratic

Ultra High-Performance Liquid Chromatography (UPLC) represents a significant advancement over conventional HPLC, utilizing columns with sub-2 µm particles to achieve faster analysis times, higher resolution, and improved sensitivity. nih.govresearchgate.net These characteristics make UPLC particularly well-suited for the comprehensive impurity profiling of Candesartan Cilexetil, including the detection of this compound. nih.govnih.gov

A validated, stability-indicating UPLC method has been successfully developed to separate and quantify 12 potential impurities of Candesartan Cilexetil. nih.gov This method employs a gradient elution on a BEH Shield RP18 column, allowing for the separation of all impurities within a 20-minute run time. nih.govresearchgate.netnih.gov The use of dual-wavelength UV detection (254 nm and 210 nm) ensures the sensitive detection of various impurities, with this compound being monitored at 254 nm. nih.govnih.gov The method's validation demonstrated excellent linearity, precision, and accuracy for quantifying impurities from the limit of quantification up to 2 µg/mL. nih.govresearchgate.netnih.gov

Table 2: UPLC Method Parameters for Impurity Profiling of Candesartan Cilexetil nih.govresearchgate.net

Parameter Description
System Waters Acquity UPLC
Column ACQUITY UPLC BEH Shield RP18, 100 mm × 2.1 mm, 1.7 µm
Mobile Phase A 0.01 M phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid
Mobile Phase B Acetonitrile:Water (95:5 v/v)
Elution Gradient
Detection UV at 254 nm (for this compound) and 210 nm
Total Run Time 20 minutes

The enhanced separation efficiency of UPLC allows for the clear resolution of closely related impurities. In one such method, this compound had a distinct retention time, enabling its accurate quantification. nih.gov

Table 3: Retention Times of Candesartan Cilexetil and Selected Impurities by UPLC nih.gov

Compound Retention Time (min)
Ethyl Candesartan 3.08
Desethyl CCX 4.93
Candesartan Cilexetil 7.90

High-Performance Thin-Layer Chromatography (HPTLC) is another valuable technique employed for the analysis of pharmaceutical compounds and their impurities. ajpaonline.com It offers advantages such as simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. A stability-indicating HPTLC method has been developed for the simultaneous determination of Candesartan Cilexetil and Hydrochlorothiazide in combined dosage forms. innovareacademics.in

This method utilizes pre-coated silica (B1680970) gel 60 F254 plates as the stationary phase and a mixture of solvents as the mobile phase. innovareacademics.in After development, densitometric scanning is performed at a specific wavelength to quantify the separated components. innovareacademics.in The method was validated according to ICH guidelines and proved to be precise, accurate, and specific. innovareacademics.in Such HPTLC methods are effective for routine quality control and can be used to assess the stability of the drug product by detecting degradation products formed under various stress conditions. innovareacademics.insemanticscholar.org

Table 4: HPTLC Method Parameters for Candesartan Analysis innovareacademics.in

Parameter Description
Stationary Phase Aluminum plate pre-coated with Silica Gel 60 F254
Mobile Phase Toluene : Chloroform : Ethanol (B145695) : Glacial Acetic Acid (2:7:1:0.1 v/v/v/v)
Detection Densitometric scanning at 270 nm
Rf value (Candesartan Cilexetil) 0.70 (±0.02)

Spectroscopic and Spectrometric Approaches for Structural Elucidation

While chromatographic techniques are powerful for separation and quantification, spectroscopic and spectrometric methods are essential for the unambiguous structural elucidation of compounds like this compound.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for identifying impurities. ontosight.ai For the structural characterization of process-related impurities in Candesartan Cilexetil, methods using liquid chromatography coupled with electrospray ionization ion trap mass spectrometry (LC/ESI-ITMS) have been developed. nih.govresearchgate.net

In one investigation, an unknown impurity was detected by HPLC and subjected to LC/ESI-ITMS analysis in the positive ion mode. nih.govresearchgate.net Based on the mass spectrometric data and knowledge of the synthetic process, the impurity's structure was proposed as an ethyl ester derivative of candesartan. nih.govresearchgate.net Tandem MS (MS/MS) plays a crucial role in this process. By selecting the protonated molecular ion ([M+H]+) of the impurity and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated. This pattern provides vital information about the compound's structure, which can be pieced together to confirm the identity of this compound. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural assignment of organic molecules. smolecule.com While MS provides information on mass and fragmentation, NMR provides detailed information about the chemical environment of each atom (specifically ¹H and ¹³C) in the molecule. After an impurity like this compound is isolated, often by preparative HPLC, its structure is confirmed using NMR. nih.govresearchgate.net

Studies have used 1D and 2D NMR experiments to differentiate between various ethylated derivatives of Candesartan. researchgate.net For this compound, the ¹H NMR spectrum would show characteristic signals for the two ethyl groups (—OCH₂CH₃ and —COOCH₂CH₃), which would be absent in the spectrum of Candesartan. A comparison of the ¹H and ¹³C NMR spectra of the impurity with the parent compound allows for precise assignment of the ethyl groups. omicsonline.org For example, the presence of two extra ethyl moieties and the absence of the acidic -OH and -NH protons (confirmed by deuterium (B1214612) exchange) are clear indicators of the formation of the ethyl ester derivative. omicsonline.org 2D NMR experiments, such as HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity between the ethyl groups and the rest of the molecule, providing unequivocal structural proof. researchgate.net

Table 5: Summary of Spectroscopic and Spectrometric Elucidation

Technique Findings for this compound and Related Structures
LC-MS/MS Provides mass-to-charge ratio of the molecular ion and its fragments, allowing for the proposal of the ethyl ester structure based on mass data and synthetic pathway knowledge. nih.govresearchgate.net
¹H NMR Confirms the presence of two ethyl groups through characteristic quartet and triplet signals and shows the absence of acidic protons compared to Candesartan. omicsonline.org
¹³C NMR Shows carbon signals corresponding to the ethyl groups (typically around δ 14, 61, and 66 ppm), confirming their presence in the final structure. omicsonline.org
2D NMR (HMBC, NOESY) Establishes the exact position and connectivity of the ethyl groups to the benzimidazole (B57391) and carboxylate moieties, providing definitive structural assignment and differentiating between isomers. researchgate.net

Quantitative Analysis by UV Spectrophotometry in Complex Matrices

Ultraviolet (UV) spectrophotometry serves as a valuable analytical tool for the quantitative estimation of candesartan and its related compounds, including this compound, particularly within pharmaceutical formulations. scholarsresearchlibrary.comjgtps.com The principle of this method relies on the measurement of light absorption by the analyte in a specific solvent at a characteristic wavelength (λmax). researchgate.net For candesartan cilexetil, the prodrug from which this compound is a related substance, methanol (B129727) is a commonly used solvent due to the compound's solubility in it and its insolubility in water. scholarsresearchlibrary.comglobalresearchonline.netijpsr.com

Different studies have identified various absorption maxima for analysis. For instance, a simple UV spectrophotometric method for candesartan cilexetil identified a λmax of 258 nm in methanol. scholarsresearchlibrary.com Another study determined the λmax to be 212 nm in the same solvent. researchgate.net Derivative spectrophotometry is an advanced technique employed to enhance the resolution of spectra and quantify compounds in complex matrices where excipients might interfere. globalresearchonline.netscholarsresearchlibrary.com Methods using first, second, third, and fourth-order derivative spectroscopy have been developed. globalresearchonline.netijpsr.comijpsr.com For example, a fourth-order derivative spectroscopy method used a detection wavelength of 304.3 nm in absolute methanol. globalresearchonline.net An area under the curve (AUC) method, which measures the area within a specific wavelength range (e.g., 250 nm to 260 nm), has also been successfully applied for quantification in tablet formulations. scholarsresearchlibrary.com

The preparation of samples from complex matrices, such as tablets, involves dissolving a precisely weighed amount of the crushed tablet powder into the chosen solvent, often aided by sonication to ensure complete dissolution of the active ingredient. scholarsresearchlibrary.comscholarsresearchlibrary.com The resulting solution is then diluted to a suitable concentration that falls within the linear range of the method before its absorbance is measured. ijpsr.com The validity of these methods is often confirmed by the non-interference of common formulation excipients in the estimation, ensuring accurate quantification in the final dosage form. scholarsresearchlibrary.comglobalresearchonline.net

Method Validation Parameters and Performance Characteristics

Method validation is a critical process that demonstrates the suitability and reliability of an analytical method for its intended purpose. For this compound, which is often analyzed as a related substance to Candesartan Cilexetil, validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH). scholarsresearchlibrary.comscholarsresearchlibrary.comsemanticscholar.org

Assessment of Specificity, Selectivity, and Linearity for this compound Analysis

Specificity and Selectivity are the ability of an analytical method to assess the analyte unequivocally in the presence of other components, such as impurities, degradation products, or placebo matrix components. farmaciajournal.com In the analysis of this compound, specificity is demonstrated by showing that there is no interference from the diluent, placebo, or other related impurities at the retention time or wavelength of the analyte. farmaciajournal.comnih.gov This is often confirmed by injecting blank solutions and placebo preparations and observing the absence of any interfering peaks or signals. farmaciajournal.com Stress studies, involving forced degradation under conditions like acid and base hydrolysis, oxidation, heat, and UV light, are also used to prove that the method can effectively separate the main compound from its degradation products, further establishing specificity. nih.gov

Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range. jgtps.com For methods analyzing this compound and related substances, linearity is typically evaluated by preparing a series of solutions at different concentrations and plotting the instrument response against the concentration. nih.govjocpr.com The relationship is commonly quantified by the correlation coefficient (r² or R²), which should ideally be close to 0.999. globalresearchonline.netderpharmachemica.com

Several studies have established linear ranges for candesartan and its impurities. A UV spectrophotometric method showed linearity for candesartan cilexetil in the concentration range of 10 - 50 µg/mL with a correlation coefficient of 0.9999. scholarsresearchlibrary.com Another derivative spectroscopy method was linear from 320 to 440 µg/ml with an r² of 0.999. globalresearchonline.net For impurity analysis using UPLC, linearity was established from the limit of quantification (LOQ) level up to 2.0 μg/mL, also yielding a correlation coefficient (r²) of ≥0.999. nih.govresearchgate.net

Table 1: Linearity Parameters from Various Analytical Methods for Candesartan and its Related Substances

Analytical MethodAnalyteConcentration Range (µg/mL)Correlation Coefficient (r²)Source(s)
UV SpectrophotometryCandesartan Cilexetil10 - 500.9999 scholarsresearchlibrary.com
Fourth Order Derivative SpectroscopyCandesartan320 - 4400.999 globalresearchonline.net
Second Order Derivative SpectroscopyCandesartan Cilexetil1 - 140.9997 scholarsresearchlibrary.com
Area Under Curve (AUC) MethodCandesartan Cilexetil1 - 140.9999 scholarsresearchlibrary.com
RP-HPLCCandesartan Cilexetil50 - 1600.9996 derpharmachemica.com
UPLC (for impurities)This compoundLOQ to 2.0≥0.999 nih.govresearchgate.net

Determination of Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, by the analytical method. scholarsresearchlibrary.com The Limit of Quantitation (LOQ) is the lowest concentration that can be measured with an acceptable level of precision and accuracy. scholarsresearchlibrary.comresearchgate.net These parameters are crucial for the analysis of impurities like this compound, as they define the sensitivity of the method.

LOD and LOQ are often calculated based on the standard deviation of the response (σ) and the slope (S) of the calibration curve, using the formulas LOD = 3.3 σ/S and LOQ = 10 σ/S. scholarsresearchlibrary.comsemanticscholar.org They can also be established by the visual evaluation of analyte signals at decreasing concentrations. nih.gov

Different analytical techniques yield varying LOD and LOQ values, reflecting their respective sensitivities. For instance, a fourth-order derivative spectroscopy method for candesartan reported an LOD of 6.7 µg/ml and an LOQ of 20.4 µg/ml. globalresearchonline.net In contrast, a more sensitive RP-HPLC method for candesartan cilexetil determined the LOD and LOQ to be 0.1892 µg/mL and 0.6187 µg/mL, respectively. semanticscholar.org For the specific analysis of a genotoxic impurity in candesartan cilexetil, an HPLC method achieved an LOD of 1.55 µg/g and an LOQ of 4.70 µg/g, highlighting the high sensitivity required for trace-level analysis. jocpr.com

Table 2: LOD and LOQ Values for Candesartan and Related Substances

Analytical MethodAnalyteLOD (µg/mL)LOQ (µg/mL)Source(s)
Fourth Order Derivative SpectroscopyCandesartan6.720.4 globalresearchonline.net, ijpsr.com
First Order Derivative SpectroscopyCandesartan0.51.63 ijpsr.com
UV SpectrophotometryCandesartan Cilexetil0.23260.7252 researchgate.net
RP-HPLCCandesartan Cilexetil0.18920.6187 semanticscholar.org
HPLC (Genotoxic Impurity)Methyl 2-Amino-3-Nitrobenzoate1.55 (µg/g)4.70 (µg/g) jocpr.com

Evaluation of Accuracy, Precision, and Robustness in Diverse Analytical Settings

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is typically assessed through recovery studies, where a known amount of the analyte (e.g., this compound) is added (spiked) into a placebo or sample matrix at different concentration levels. nih.govresearchgate.net The method's accuracy is then expressed as the percentage of the analyte recovered. scholarsresearchlibrary.com For pharmaceutical analysis, recovery values are generally expected to be within 98.0% to 102.0%. derpharmachemica.compharmatutor.org Studies on candesartan and its impurities have shown excellent accuracy, with recoveries often falling between 99.0% and 101.0%. pharmatutor.org For example, one study reported recovery values between 100.02% and 101.68% for candesartan. farmaciajournal.com

Precision measures the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. researchgate.net It is usually expressed as the Relative Standard Deviation (%RSD). Precision is evaluated at two levels:

Repeatability (Intra-day precision): Assesses precision over a short interval of time with the same analyst and equipment. jgtps.com

Intermediate Precision (Inter-day precision/Ruggedness): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. farmaciajournal.comnih.gov For most analytical methods, a %RSD of less than 2% is considered acceptable. jgtps.comglobalresearchonline.net In the analysis of candesartan impurities, the %RSD for precision studies was found to be less than 15%, which is a common acceptance criterion for low-level analytes. nih.govresearchgate.net

Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. farmaciajournal.com Parameters that are typically varied include mobile phase composition, pH, flow rate, and column temperature. farmaciajournal.com The method is considered robust if the results remain consistent despite these minor changes, often evaluated by keeping the %RSD of the results within acceptable limits. farmaciajournal.comarabjchem.org

Table 3: Summary of Method Performance Characteristics for Candesartan Analysis

ParameterAcceptance CriteriaTypical ResultSource(s)
Accuracy (% Recovery)98.0% - 102.0%99.45% - 99.85% scholarsresearchlibrary.com
98.0% - 102.0%99.0% - 101.0% pharmatutor.org
80% - 120% (for impurities)99.02% - 102.68% jocpr.com
Precision (% RSD)< 2.0%< 1% for inter-day and intra-day precision jgtps.com
< 15% (for impurities)< 15% for six replicate injections nih.gov
Robustness%RSD for varied conditions < 2.0%Method remains reliable with changes to flow rate and temperature farmaciajournal.com

Impurities and Degradation Products: Focus on Candesartan Ethyl Ester S Role

Identification of Candesartan (B1668252) Ethyl Ester as a Critical Process-Related Impurity

Candesartan Ethyl Ester, chemically known as 2-Ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester, is a known impurity in the synthesis of Candesartan Cilexetil. nih.govomicsonline.org It is also referred to as Candesartan Cilexetil Impurity A in pharmacopeial monographs. pharmaffiliates.comsynzeal.com The formation of this impurity can occur during various stages of the manufacturing process, particularly during the deprotection of trityl candesartan cilexetil. mdpi.com The presence of multiple chemically sensitive groups in the precursor molecules makes the synthesis susceptible to the formation of by-products like this compound. mdpi.com

Several analytical techniques are employed for the detection and characterization of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the primary methods used for its separation and quantification from the bulk drug substance. nih.govresearchgate.netresearchgate.net These chromatographic methods, often coupled with UV detection, can effectively resolve this compound from Candesartan Cilexetil and other related impurities. nih.govoalib.com For structural elucidation and confirmation, more advanced techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are utilized. nih.govresearchgate.net

One study detailed the identification of an unknown impurity, labeled CDC-II, in Candesartan Cilexetil bulk drug samples using LC/ESI-ITMS. Based on the mass spectrometric data and the specifics of the synthesis, the structure of this impurity was proposed to be this compound. nih.gov The impurity was subsequently isolated using semi-preparative HPLC, and its structure was definitively confirmed by NMR spectroscopy. nih.gov

The following table summarizes the key identification details for this compound:

Identifier Information Source
Chemical Name 2-Ethoxy-1-[[2'-(1-ethyl-1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-1H-benzimidazole-7-carboxylic acid ethyl ester omicsonline.org
Synonyms Candesartan Cilexetil EP Impurity A, Candesartan Cilexetil USP Related Compound A synzeal.com
CAS Number 139481-58-6 mdpi.com
Molecular Formula C26H24N6O3 smolecule.com
Molecular Weight 468.51 g/mol smolecule.com

Studies on Degradation Pathways and Stability of this compound within Drug Products

The stability of Candesartan Cilexetil and the potential for the formation of degradation products, including those related to this compound, are of significant concern in pharmaceutical formulations. While Candesartan Cilexetil is stable in its solid state, it can degrade when formulated into tablets with other excipients, especially under the stress of pressure, abrasion, and heat during manufacturing. google.com

Forced degradation studies are crucial for understanding the degradation pathways of Candesartan Cilexetil and identifying its potential impurities. These studies involve subjecting the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. nih.gov Research has shown that Candesartan Cilexetil can degrade into several impurities under these conditions. nih.govresearchgate.net For instance, base hydrolysis can lead to the formation of specific degradation products. nih.gov

While direct studies on the degradation pathways of isolated this compound within drug products are not extensively detailed in the provided results, the conditions that lead to the degradation of the parent drug, Candesartan Cilexetil, can provide insights. The hydrolysis of the ester group in Candesartan Cilexetil to form the active drug, Candesartan, is a key transformation that occurs in the body. google.comnih.gov It is plausible that similar hydrolytic conditions could affect the ethyl ester group of this compound if it is present in the drug product.

The stability of pharmaceutical compositions of Candesartan Cilexetil is often assessed by monitoring the levels of various degradation products over time. google.com An increase in these impurities indicates an unstable formulation. google.com

Regulatory Frameworks and Guidelines for Impurity Control in Pharmaceutical Manufacturing

The control of impurities in new drug substances is a critical aspect of pharmaceutical manufacturing and is governed by stringent regulatory guidelines. The International Council for Harmonisation (ICH) provides a comprehensive framework for the control of impurities. jpionline.org

The ICH Q3A(R2) guideline specifically addresses impurities in new drug substances and classifies them into three main categories: organic impurities, inorganic impurities, and residual solvents. ich.org this compound falls under the category of organic impurities, which can be further classified as process-related impurities or degradation products. jpionline.orgfda.gov

According to ICH guidelines, impurities present at a level of 0.1% or higher should be identified and described. jpionline.org The guidelines also establish thresholds for reporting, identification, and qualification of impurities based on the maximum daily dose of the drug. biotech-spain.com The reporting threshold is typically the level above which an impurity must be reported, while the identification threshold is the level above which the structure of the impurity must be determined. biotech-spain.com The qualification threshold is the level above which an impurity's biological safety must be established. ich.org

Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance that aligns with ICH standards, requiring that registration applications for new drug substances include documented evidence of validated analytical procedures for detecting and quantifying impurities. fda.gov The specification for a new drug substance must include a list of specified impurities, which are those that are individually listed and limited with specific acceptance criteria. ich.orgfda.gov

The following table outlines the ICH thresholds for impurities in new drug substances:

Maximum Daily Dose Reporting Threshold Identification Threshold Qualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Strategies for Minimizing and Controlling this compound Levels in Active Pharmaceutical Ingredients (APIs)

Controlling the levels of this compound in the Candesartan Cilexetil API is essential for ensuring product quality and safety. This control is achieved through a combination of optimizing the manufacturing process and implementing robust analytical methods for monitoring.

One of the primary strategies for minimizing the formation of this compound is the careful control of the reaction conditions during the synthesis of Candesartan Cilexetil. mdpi.com This includes optimizing parameters such as temperature, reaction time, and the choice of solvents and reagents to favor the formation of the desired product over impurities. For example, a process for preparing Candesartan Cilexetil from trityl candesartan cilexetil using a Lewis acid in a first solvent and a second polar solvent has been developed to improve efficiency and reduce impurity formation. epo.org

Purification of the crude product is another critical step in controlling impurity levels. mdpi.com Crystallization is a common method used for the separation and purification of the final API. mdpi.com The choice of solvent for crystallization can significantly impact the purity of the final product. epo.org Studies have investigated the solubility of this compound in various solvents to aid in the development of effective purification processes. mdpi.com

Furthermore, the implementation of validated analytical methods is crucial for monitoring and controlling the levels of this compound in each batch of the API. fda.gov These methods, such as HPLC and UPLC, allow for the accurate quantification of the impurity, ensuring that it remains within the established specification limits. oalib.comsemanticscholar.org

In some formulations, the manufacturing process itself can influence impurity levels. For wet granulation processes, controlling the drying temperature is important to maintain low levels of Candesartan Cilexetil impurities. google.comgoogle.com

By combining a well-controlled manufacturing process, effective purification techniques, and rigorous analytical monitoring, the levels of this compound in the final Candesartan Cilexetil API can be effectively minimized and controlled.

Biopharmaceutical and Preclinical Investigations of Candesartan Ethyl Ester

Research on Solubility Behavior and Intermolecular Interactions

The solubility of a compound is a critical determinant of its behavior in both pharmaceutical formulations and biological systems. Research has been conducted to determine the solubility of candesartan (B1668252) ethyl ester in various organic solvents at different temperatures.

A key study investigated the mole fraction solubility of candesartan ethyl ester in twelve different mono-solvents at temperatures ranging from 278.15 K to 318.15 K. The results indicated that solubility increased with rising temperature across all tested solvents, signifying an endothermic dissolution process. mdpi.commdpi.com The highest solubility was observed in N,N-dimethylformamide (DMF), followed by cyclohexanone (B45756) and 1,4-dioxanone. mdpi.com The experimental solubility data were correlated with computational models, including the modified Apelblat equation and the λh equation, to better understand the thermodynamic behavior of the dissolution process. mdpi.commdpi.com

Analysis of intermolecular interactions revealed that in aprotic solvents, the solubility data generally decreased with lower values of hydrogen bond basicity (β) and dipolarity/polarizability (π*). mdpi.com Further characterization using X-ray diffraction analysis confirmed that the crystalline form of this compound did not undergo polymorphic transformation or solvation during the dissolution experiments. mdpi.commdpi.com

Table 1: Mole Fraction Solubility of this compound in Various Solvents at 318.15 K This table is interactive. You can sort and filter the data.

Solvent Mole Fraction Solubility (x 10⁻²)
N,N-dimethylformamide (DMF) 7.91
Cyclohexanone 2.81
1,4-dioxanone 2.69
Acetonitrile (B52724) 1.15
Acetone (B3395972) 0.704
Ethyl acetate 0.420
n-Propanol 0.369
Isobutanol 0.338
Methanol (B129727) 0.317
n-Butanol 0.303
Ethanol (B145695) 0.283
Isopropanol 0.269

Data sourced from a 2022 study on the solubility and intermolecular interactions of ethyl candesartan. mdpi.com

In Vitro Studies on Enzymatic Stability and Potential Biotransformation Pathways

While specific in vitro stability studies for this compound are not extensively documented in public literature, its biotransformation can be inferred from studies of its parent prodrug, candesartan cilexetil. Candesartan cilexetil is an ester prodrug that requires bioactivation through ester hydrolysis to form the pharmacologically active candesartan. fda.goviajpr.comnih.govcbg-meb.nl This conversion happens rapidly during absorption from the gastrointestinal tract. fda.govnih.govcbg-meb.nl

In vitro investigations have shown that candesartan cilexetil is unstable in intestinal fluids, a degradation attributed to the enzymatic action of carboxylesterases 1 and 2 (CES1 and CES2). japsonline.comresearchgate.net These enzymes are present in the human intestinal lumen and are responsible for the hydrolysis of the ester linkage. japsonline.comresearchgate.net Given that this compound also possesses an ester group, it is highly probable that it would also be a substrate for these esterase enzymes.

Therefore, a potential biotransformation pathway for this compound involves enzymatic hydrolysis in the intestine or plasma, converting it to the active metabolite, candesartan. scirp.org Plasma stability assays are a common in vitro method used to assess the metabolic stability of ester prodrugs and their susceptibility to hydrolysis by plasma esterases. scirp.org A minor portion of candesartan itself undergoes hepatic metabolism via O-deethylation by the cytochrome P450 2C9 enzyme to an inactive metabolite. fda.govdrugbank.com

Assessment of Potential for Angiotensin II Receptor Binding or Other Pharmacological Activities (if academically documented)

Academically documented sources suggest that this compound possesses pharmacological activity as an angiotensin II receptor antagonist. scbt.comsmolecule.com Its structural similarity to the active drug candesartan indicates a potential to block angiotensin II receptors, which would help regulate blood pressure. smolecule.com

The compound is characterized by unique hydrophobic regions that are believed to promote selective binding to the angiotensin II type 1 (AT1) receptor. scbt.com The lipophilic nature of the ethyl ester may enhance its permeability across cell membranes. scbt.com While it is classified as an angiotensin II receptor blocker, it has not been as thoroughly investigated as candesartan or candesartan cilexetil. smolecule.com The primary activity of the parent drug, candesartan, is to selectively block the binding of angiotensin II to the AT1 receptor in tissues like vascular smooth muscle, thereby inhibiting vasoconstriction. fda.govfda.govjapsonline.com Candesartan has an affinity for the AT1 receptor that is more than 10,000-fold greater than its affinity for the AT2 receptor. fda.govfda.govjapsonline.com

Toxicological Evaluation of this compound as a Pharmaceutical Impurity

The evaluation of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final pharmaceutical product. mdpi.com Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the International Conference on Harmonisation (ICH) have strict guidelines for the control of impurities. ontosight.ai this compound is identified as a significant process-related impurity in the synthesis of candesartan cilexetil. mdpi.comsmolecule.comlgcstandards.com

Specific, comprehensive toxicological data for this compound are limited in publicly available literature, which is common for many pharmaceutical impurities. However, some information is available. According to its Globally Harmonized System (GHS) classification, the compound is considered harmful if swallowed (H302, Acute toxicity, oral). smolecule.com For related pharmaceutical impurities of unknown potency, standard procedure requires careful handling due to potential physiological effects. cleanchemlab.com The presence of such impurities can potentially affect the stability and toxicity of the drug substance. ontosight.ai Therefore, its levels are closely monitored and controlled during the manufacturing process of candesartan cilexetil. mdpi.com

Emerging Research Directions and Future Perspectives for Candesartan Ethyl Ester

Development of Green Chemistry Approaches for Impurity Reduction in Synthesis

The pharmaceutical industry is progressively embracing the principles of green chemistry to develop more sustainable and environmentally benign manufacturing processes. tandfonline.comnih.gov In the context of Candesartan (B1668252) Ethyl Ester synthesis, these principles offer a promising avenue for minimizing the formation of process-related impurities.

Key Research Thrusts:

Alternative Solvents and Catalysts: Research is being directed towards replacing conventional, often hazardous, organic solvents with greener alternatives such as ionic liquids, supercritical fluids, or bio-based solvents. Similarly, the development of highly selective and recyclable catalysts, including biocatalysts like enzymes, can significantly reduce side reactions and the generation of impurities. nih.gov The use of heterogeneous catalysts, for instance, can simplify purification processes and minimize catalyst-related residues in the final product. mdpi.com

Process Intensification: Techniques like continuous flow chemistry and microwave-assisted synthesis are being explored to enhance reaction efficiency and control. nih.govunibo.it Continuous flow reactors, in particular, offer precise control over reaction parameters such as temperature, pressure, and stoichiometry, which can lead to higher yields and a cleaner impurity profile. rsc.org

Atom Economy: Synthetic routes are being redesigned to maximize the incorporation of all starting materials into the final product, thereby reducing waste and the potential for by-product formation. acs.org This involves a fundamental rethinking of the chemical transformations used to construct the Candesartan Ethyl Ester molecule.

Table 1: Comparison of Conventional vs. Green Chemistry Approaches in Pharmaceutical Synthesis

FeatureConventional SynthesisGreen Chemistry ApproachPotential Impact on Impurity Reduction
Solvents Often uses volatile and hazardous organic solvents.Employs safer, recyclable, or bio-based solvents (e.g., water, ionic liquids). Reduces the risk of residual solvent impurities and solvent-induced side reactions.
Catalysts May use stoichiometric or homogeneous catalysts that are difficult to remove.Utilizes highly selective heterogeneous or enzymatic catalysts that are easily separable. mdpi.comMinimizes catalyst-related impurities and unwanted by-products.
Energy Often relies on high energy consumption for heating and prolonged reaction times.Employs energy-efficient methods like microwave or ultrasound-assisted synthesis. tandfonline.comCan lead to faster reactions with fewer degradation products.
Process Typically conducted in batch reactors with potential for variability.Utilizes continuous flow reactors for precise control and consistency. rsc.orgMinimizes batch-to-batch variability and the formation of process-related impurities.

Advanced Computational Modeling for Predicting Impurity Formation and Behavior

The use of computational tools is revolutionizing pharmaceutical development by enabling the prediction and understanding of complex chemical processes. For this compound, advanced computational modeling offers the potential to proactively identify and control impurity formation.

Current and Future Applications:

Kinetic and Thermodynamic Modeling: By developing detailed kinetic and thermodynamic models of the esterification reaction that produces this compound, researchers can simulate the formation of various impurities under different reaction conditions. nih.govresearchgate.netrsc.org These models can help identify the optimal process parameters to maximize the yield of the desired product while minimizing the formation of specific impurities. acs.org

Quantum Chemistry Calculations: Quantum mechanical methods can be employed to investigate the reaction mechanisms leading to the formation of impurities at a molecular level. nih.gov This fundamental understanding can guide the rational design of synthetic routes that are less prone to side reactions.

Computational Fluid Dynamics (CFD): CFD simulations can be used to model the mixing and heat transfer within a reactor. mdpi.com Inadequate mixing or localized temperature variations can contribute to the formation of impurities. CFD can help in optimizing reactor design and operating conditions to ensure a homogeneous reaction environment.

Table 2: Application of Computational Modeling in Impurity Prediction

Modeling TechniqueApplication in this compound SynthesisExpected Outcome
Kinetic Modeling Simulating the rate of formation of this compound and known impurities under various temperature, concentration, and catalyst conditions. nih.govresearchgate.netIdentification of optimal reaction conditions to minimize impurity levels and prediction of impurity profiles over time.
Quantum Chemistry Elucidating the transition states and activation energies for the formation of specific by-products in the esterification process. nih.govA deeper understanding of impurity formation mechanisms, enabling the design of more selective synthetic pathways.
Computational Fluid Dynamics (CFD) Modeling the impact of reactor geometry, agitation speed, and reactant addition rates on local concentrations and temperatures. mdpi.comOptimization of reactor design and operating parameters to prevent localized "hot spots" or areas of poor mixing that can lead to increased impurity formation.

Comprehensive Impurity Profiling and Quantitative Risk Assessment

A thorough understanding of the impurity profile of this compound is crucial for ensuring the quality and safety of the final drug product. This involves not only identifying and quantifying the impurities but also assessing their potential risks.

Methodologies and Frameworks:

Advanced Analytical Techniques: The use of sophisticated analytical techniques such as Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry (MS) is essential for the comprehensive detection and characterization of impurities, even at trace levels. journalirjpac.com

Forced Degradation Studies: Subjecting this compound to stress conditions (e.g., acid, base, oxidation, heat, light) helps to identify potential degradation products that could form during the shelf-life of the drug product. nih.govresearchgate.net

Quantitative Risk Assessment (QRA): The principles outlined in the International Council for Harmonisation (ICH) guidelines, particularly ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products), provide a framework for the qualification of impurities. acs.orgmdpi.com This involves assessing the toxicological data of the impurities to establish permissible daily exposure (PDE) limits. ispe.orgelion.co.inresearchgate.net For impurities with no available toxicological data, in silico toxicology prediction tools can be utilized as a preliminary risk assessment step. europa.eu

Table 3: ICH Q3A/Q3B Thresholds for Impurity Qualification

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day total daily intake (whichever is lower)0.15% or 1.0 mg per day total daily intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

Source: ICH Harmonised Tripartite Guideline Q3A(R2) and Q3B(R2) acs.orgmdpi.com

Investigation into the Long-Term Impact of Trace Impurities on Drug Product Efficacy and Safety

The presence of even trace amounts of impurities can potentially impact the long-term stability, efficacy, and safety of the final drug product containing Candesartan. contractpharma.comqingmupharm.com Research in this area is critical for ensuring the consistent performance of the medication throughout its shelf life.

Areas of Investigation:

Impact on Drug Product Stability: Certain impurities can act as catalysts for the degradation of the active pharmaceutical ingredient, leading to a loss of potency over time. qingmupharm.com The physical form of an impurity, such as its crystalline structure, can also influence the stability of the drug product. mdpi.comstrath.ac.uknih.govnih.gov Long-term stability studies under various storage conditions are essential to evaluate these effects.

Formation of Degradation Products: Process-related impurities can themselves degrade over time, leading to the formation of new, potentially harmful, compounds within the drug product. contractpharma.com Understanding these degradation pathways is crucial for setting appropriate specifications and shelf-life.

Interaction with Excipients: Impurities may interact with excipients in the final formulation, which could affect drug release and bioavailability. nih.gov Compatibility studies between known impurities and the selected excipients are therefore an important aspect of formulation development.

Clinical and Toxicological Relevance: While present at low levels, the long-term exposure to certain impurities could have unforeseen toxicological consequences. nih.govnih.gov Continuous monitoring of safety data from clinical use and, where necessary, dedicated toxicological studies on specific impurities are important for a complete safety profile.

Table 4: Potential Long-Term Impacts of Trace Impurities

Impact AreaPotential ConsequenceResearch Focus
Drug Product Stability Decreased potency of the active ingredient; changes in physical properties (e.g., dissolution rate). qingmupharm.comLong-term and accelerated stability studies; solid-state characterization of impurities and their interaction with the API.
Efficacy Reduced therapeutic effect due to lower than expected dose of the active ingredient. contractpharma.comBioavailability and bioequivalence studies of drug products with known levels of specific impurities.
Safety Potential for adverse effects from the impurity itself or its degradation products. nih.govnih.govToxicological assessment of identified impurities; monitoring of post-market safety data.

Q & A

Basic: How is the solubility of Candesartan Ethyl Ester experimentally determined in different solvents?

Answer: The solubility of this compound in mono solvents (e.g., DMF, acetone, alcohols) is measured using the isothermal saturation method under atmospheric pressure. A jacketed glass vessel with a magnetic stirrer and thermostatic bath (accuracy ±0.01 K) is employed. Temperature ranges from 278.15 K to 318.15 K. Post-measurement, X-ray diffraction (XRD) confirms no crystalline transformation occurs during dissolution, as raw and recovered samples show identical XRD patterns . Solubility data are tabulated as mole fractions (Table 2) .

Advanced: What models are used to correlate solubility data of this compound with solvent properties?

Answer: A combined linear model integrating the van’t Hoff equation with solvent descriptors (APi, HPi, CPi parameters) is applied. The model (Equation 4-5) accounts for hydrogen bond basicity (β), dipolarity/polarizability (π*), and cohesive energy density. Regression analysis (R = 0.995, N = 106) identifies significant variables (e.g., δh, SA, SP). The modified Apelblat equation shows superior accuracy (average relative deviation <20%) for correlating solubility across solvents. Statistical validation includes ANOVA (p < 0.05) and ARD (average relative deviation) calculations .

Basic: What analytical techniques confirm the crystalline structure of this compound post-solubility studies?

Answer: X-ray powder diffraction (XRPD) with Cu-Kα radiation (40 kV, 30 mA) is used. Scans at 2θ = 5–60° with 0.02° intervals verify crystalline consistency. Peaks in raw and equilibrated samples align, confirming no polymorphic transitions during dissolution .

Advanced: How do solvent-solute interactions influence the solubility of this compound?

Answer: Solubility correlates with solvent hydrogen bond basicity (β) and dipolarity/polarizability (π*). Aprotic solvents (e.g., DMF, cyclohexanone) exhibit higher solubility due to strong dipole interactions and low cohesive energy density. In alcohols, solubility decreases with increasing alkyl chain length (methanol > ethanol > isopropanol), attributed to reduced hydrogen bond acceptance capacity. Quantitative analysis via Equation 5 highlights δh (hydrogen bond acidity) and SA (solvent acidity) as critical parameters .

Basic: What is the role of this compound as a prodrug?

Answer: this compound is a prodrug hydrolyzed during gastrointestinal absorption to release the active metabolite, candesartan (an angiotensin II receptor antagonist). Hydrolysis occurs at the cyclohexyloxycarbonyloxy ethyl ester group, yielding an achiral, bioactive compound. This conversion enhances oral bioavailability compared to the parent drug .

Advanced: What methodologies are employed to identify and quantify impurities in this compound?

Answer: High-performance liquid chromatography (HPLC) with purity verification (≥99.5%) is standard. Impurities include N-cilexetil this compound (CAS 139481-58-6) and trityl derivatives (CAS 170791-09-0). Structural elucidation uses mass spectrometry (MS) and nuclear magnetic resonance (NMR). Method validation follows ICH guidelines, with detection limits <0.1% for major impurities .

Basic: How does temperature affect the solubility of this compound in aprotic solvents?

Answer: Solubility increases exponentially with temperature (278.15–318.15 K) in aprotic solvents like DMF and acetone. For example, in DMF, solubility rises from 0.0126 (278.15 K) to 0.0458 mole fraction (318.15 K). This trend aligns with the van’t Hoff model, where higher temperatures disrupt solvent-solvent interactions, favoring solute dissolution .

Advanced: What statistical measures validate the accuracy of solubility prediction models for this compound?

Answer: The average relative deviation (ARD) quantifies model accuracy (Equation 3). For the modified Apelblat model, ARD ranges from 3.3% (isopropanol) to 20.6% (n-propanol). Cross-validation via root-mean-square error (RMSE) and adjusted R² (>0.98) ensures reliability. Sensitivity analysis identifies v (molar volume) and δh as the most influential parameters .

Basic: What is the molecular basis for the pharmacological activity of this compound?

Answer: As an angiotensin II receptor antagonist , it selectively binds AT1 receptors, inhibiting vasoconstriction and aldosterone secretion. The ethyl ester group enhances lipophilicity (log P >3), facilitating membrane penetration. Post-hydrolysis, candesartan exhibits slow dissociation from receptors, enabling prolonged antihypertensive effects .

Advanced: How do structural modifications impact the stability and bioactivity of this compound derivatives?

Answer: Substituents at the tetrazole or benzimidazole moieties alter metabolic stability. For example, trityl-protected derivatives (CAS 170791-09-0) resist esterase hydrolysis but reduce receptor affinity. Comparative studies using chiral HPLC and in vitro assays reveal that ethyl ester hydrolysis is critical for converting the prodrug to its active form .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.